molecular formula C24H24N4O2 B447061 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE

1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE

Cat. No.: B447061
M. Wt: 400.5g/mol
InChI Key: FRRRTXGSHQPORX-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its multiple methyl and phenyl substitutions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and diketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to facilitate the formation of the pyrazole ring.

    Aldol condensation: To introduce the methylene bridge between the pyrazole rings.

    Hydroxy group introduction: Through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic processes: Using metal catalysts to enhance reaction rates.

    Purification methods: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: To form corresponding ketones or aldehydes.

    Reduction: To convert double bonds into single bonds, or nitro groups into amines.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Could produce alcohols or amines.

    Substitution: Might result in halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, pyrazole derivatives are often studied for their potential pharmacological properties. This compound may exhibit:

    Anti-inflammatory: Reducing inflammation in biological systems.

    Antimicrobial: Inhibiting the growth of bacteria or fungi.

    Anticancer: Potentially targeting cancer cells.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:

    Signal transduction: Affecting cellular communication processes.

    Enzyme inhibition: Blocking the activity of specific enzymes.

    Receptor modulation: Altering the function of cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-1H-pyrazol-3-one: A simpler pyrazole derivative with fewer substitutions.

    4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacking the 3,4-dimethylphenyl group.

Uniqueness

The uniqueness of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5g/mol

IUPAC Name

(4Z)-4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C24H24N4O2/c1-14-7-6-8-19(11-14)27-23(29)21(17(4)25-27)13-22-18(5)26-28(24(22)30)20-10-9-15(2)16(3)12-20/h6-13,26H,1-5H3/b21-13-

InChI Key

FRRRTXGSHQPORX-BKUYFWCQSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)/C(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C

Origin of Product

United States

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